molecular formula C11H19N5O B14917530 (1-((1-Cyclopropyl-1h-tetrazol-5-yl)methyl)piperidin-4-yl)methanol

(1-((1-Cyclopropyl-1h-tetrazol-5-yl)methyl)piperidin-4-yl)methanol

Cat. No.: B14917530
M. Wt: 237.30 g/mol
InChI Key: TUCPQXRJIGYKTJ-UHFFFAOYSA-N
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Description

(1-((1-Cyclopropyl-1h-tetrazol-5-yl)methyl)piperidin-4-yl)methanol is a complex organic compound that features a piperidine ring substituted with a cyclopropyl-tetrazole moiety and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((1-Cyclopropyl-1h-tetrazol-5-yl)methyl)piperidin-4-yl)methanol typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting a nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Cyclopropyl Substitution: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Piperidine Ring Formation: The piperidine ring is formed through a cyclization reaction, typically involving a suitable amine precursor.

    Hydroxymethyl Group Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1-((1-Cyclopropyl-1h-tetrazol-5-yl)methyl)piperidin-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol or amine derivatives.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

(1-((1-Cyclopropyl-1h-tetrazol-5-yl)methyl)piperidin-4-yl)methanol has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals.

Mechanism of Action

The mechanism of action of (1-((1-Cyclopropyl-1h-tetrazol-5-yl)methyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological ligands, allowing the compound to bind to active sites and modulate biological activity. The piperidine ring provides structural stability and enhances binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (1-((1-Cyclopropyl-1h-tetrazol-5-yl)methyl)piperidin-4-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.

    (1-((1-Cyclopropyl-1h-tetrazol-5-yl)methyl)piperidin-4-yl)amine: Similar structure but with an amine group instead of a methanol group.

Uniqueness

The uniqueness of (1-((1-Cyclopropyl-1h-tetrazol-5-yl)methyl)piperidin-4-yl)methanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the tetrazole and piperidine rings, along with the hydroxymethyl group, allows for versatile chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C11H19N5O

Molecular Weight

237.30 g/mol

IUPAC Name

[1-[(1-cyclopropyltetrazol-5-yl)methyl]piperidin-4-yl]methanol

InChI

InChI=1S/C11H19N5O/c17-8-9-3-5-15(6-4-9)7-11-12-13-14-16(11)10-1-2-10/h9-10,17H,1-8H2

InChI Key

TUCPQXRJIGYKTJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(=NN=N2)CN3CCC(CC3)CO

Origin of Product

United States

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